molecular formula C9H9F3O4 B2677410 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid CAS No. 929974-43-6

4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid

Cat. No.: B2677410
CAS No.: 929974-43-6
M. Wt: 238.162
InChI Key: VBOTUWXOFROWQV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid is a fluorinated organic compound with the molecular formula C9H9F3O4 It is characterized by the presence of trifluoromethyl and hydroxy groups attached to a butanoic acid backbone, along with a methyl-substituted furan ring

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and trifluoroacetic acid.

    Reaction Conditions: The key steps involve the introduction of the trifluoromethyl group and the formation of the hydroxy and butanoic acid functionalities. This can be achieved through reactions such as Friedel-Crafts acylation, followed by oxidation and hydrolysis.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, including the use of catalysts and controlled temperatures, to maximize yield and purity.

Chemical Reactions Analysis

4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to an alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) are commonly used.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized derivatives.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may affect metabolic pathways by acting as a substrate or inhibitor, altering the biochemical processes within cells.

Comparison with Similar Compounds

4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile and 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid share structural similarities.

    Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of functional groups confer unique chemical and physical properties, making it distinct from other related compounds.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O4/c1-5-2-3-6(16-5)8(15,4-7(13)14)9(10,11)12/h2-3,15H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOTUWXOFROWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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